Pentafluoroethane-1-sulfonyl chloride
Description
Significance of Fluorinated Sulfonyl Chlorides in Synthetic Methodologies
Sulfonyl chlorides are established as crucial intermediates in organic and medicinal synthesis. magtech.com.cn Their versatility allows them to act as sources for a variety of functional groups, including sulfonyl, sulfenyl, aryl, and notably, fluorinated alkyl groups. magtech.com.cn The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. alfa-chemistry.com This has led to a significant interest in developing effective methods for creating organofluorine compounds, with an estimated one-fifth of all pharmaceuticals containing fluorine. wikipedia.org
Fluorinated sulfonyl chlorides, a sub-class of these reagents, have become powerful tools for chemists. They are instrumental in fluoroalkylation reactions, which involve the introduction of a perfluoroalkyl group (a carbon chain where all hydrogen atoms are replaced by fluorine) into a molecule. magtech.com.cn These reactions can proceed through various mechanisms, including radical processes. magtech.com.cn For instance, perfluoroalkanesulfonyl chlorides can be used in the perfluoroalkylation of aromatic compounds and alkenes, often facilitated by transition metal catalysts like ruthenium complexes. chemicalbook.com The stability conferred by the carbon-fluorine bond makes these compounds highly desirable in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. alfa-chemistry.comtaylorandfrancis.com The development of synthetic methods, such as the oxidative chlorination of S-alkyl isothiourea salts, has made structurally diverse sulfonyl chlorides more accessible for these applications. organic-chemistry.orggoogle.com
Overview of Pentafluoroethane-1-sulfonyl Chloride's Position in Organofluorine Chemistry
Within the family of fluorinated reagents, this compound (C₂ClF₅O₂S) holds a specific and important role as a source for the pentafluoroethyl (C₂F₅) group. This functional group is a key component in various advanced materials and specialized chemicals. The compound serves as a critical precursor in the synthesis of other valuable organofluorine molecules.
A notable application is in the synthesis of lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), a compound that has been investigated for use in electrolytes for aqueous lithium-ion batteries. acs.org The unique properties imparted by the pentafluoroethyl groups in LiBETI contribute to the electrolyte's stability. acs.org Furthermore, this compound is employed in reactions to create specific sulfonate esters, which are themselves useful intermediates in further synthetic transformations. Its reactivity makes it a key building block for chemists seeking to introduce the robust and electronically distinct pentafluoroethyl moiety into complex molecular architectures.
Data Tables
Properties of this compound
| Property | Value | Source |
| CAS Number | 64773-40-6 | epa.govepa.gov |
| Molecular Formula | C₂ClF₅O₂S | epa.gov |
| Molecular Weight | 218.52 g/mol | epa.gov |
| Monoisotopic Mass | 217.922769 g/mol | epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMMOSXFHZLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)Cl)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315131 | |
| Record name | Pentafluoroethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64773-40-6 | |
| Record name | NSC292207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluoroethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroethylsulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Pentafluoroethane 1 Sulfonyl Chloride
Fluorination-Based Synthesis Routes
Fluorination is a fundamental approach for the synthesis of highly fluorinated compounds like pentafluoroethane-1-sulfonyl chloride. This can be achieved either by introducing fluorine to a molecule that already contains the sulfonyl chloride group or by constructing the perfluorinated chain through direct fluorination methods.
Fluorination of Sulfonyl Chlorides with Fluorinating Agents
A common strategy for the synthesis of sulfonyl fluorides is the direct exchange of chlorine for fluorine in a sulfonyl chloride precursor. google.comcapes.gov.br This method is advantageous when the corresponding sulfonyl chloride is readily available. For the synthesis of this compound, a plausible precursor would be 2-chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride. The transformation involves the use of a suitable fluorinating agent to replace the chlorine atom on the sulfonyl group with fluorine.
A variety of fluorinating agents can be employed for this purpose. A simple and mild procedure utilizes a biphasic mixture of potassium fluoride (B91410) in water and acetone (B3395972) to facilitate the chloride/fluoride exchange. capes.gov.brfluorine1.ru This method has been shown to be effective for a broad range of sulfonyl chlorides, providing the corresponding sulfonyl fluorides in high yields, often between 84-100%. capes.gov.br
Table 1: General Fluorination of Sulfonyl Chlorides
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| R-SO₂Cl | KF, Water/Acetone | R-SO₂F | 84-100% | capes.gov.br |
| Aryl/Alkyl Thiols | SOCl₂/H₂O₂, then KHF₂ | Aryl/Alkyl-SO₂F | Good | researchgate.net |
While this general method is well-established, specific yield and reaction condition data for the direct fluorination of 2-chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride to its pentafluoro counterpart are not extensively detailed in readily available literature.
Direct Fluorination Techniques for Perfluoroalkanesulfonyl Chloride Formation
Direct fluorination methods, particularly electrochemical fluorination (ECF), are cornerstone industrial processes for the production of perfluorinated compounds. google.com The Simons process is a prominent ECF method where an organic compound is electrolyzed in a solution of anhydrous hydrogen fluoride. researchgate.net This technique is used to produce perfluorinated amines, ethers, and carboxylic acids, as well as perfluoroalkanesulfonyl fluorides from their hydrocarbon analogues. researchgate.net
In this process, a hydrocarbon sulfonyl halide, such as ethanesulfonyl chloride, dissolved in anhydrous hydrogen fluoride, would be subjected to electrolysis. The hydrogen atoms on the ethyl group are replaced by fluorine atoms, yielding pentafluoroethane-1-sulfonyl fluoride. The sulfonyl chloride group is typically converted to a sulfonyl fluoride under these conditions.
Simons Process Overview:
Reactants: Hydrocarbon sulfonyl halide (e.g., ethanesulfonyl chloride), Anhydrous Hydrogen Fluoride (HF)
Apparatus: Electrolytic cell with a nickel anode
Voltage: Approximately 5-6 V researchgate.net
Product: Perfluoroalkanesulfonyl fluoride (e.g., pentafluoroethane-1-sulfonyl fluoride)
The resulting pentafluoroethane-1-sulfonyl fluoride can then be converted to this compound if desired, although the fluoride is often the direct product of ECF. This method is advantageous as it can produce the fully fluorinated product from a non-fluorinated starting material in a single, albeit complex, industrial step. google.com
Pathways Involving Fluorinated Alcohol Precursors
The synthesis of sulfonyl chlorides from alcohol precursors is a known transformation in organic chemistry. However, the conversion of a highly fluorinated alcohol, such as pentafluoroethanol, directly to this compound is not a commonly documented synthetic route in the surveyed scientific literature. Typically, the conversion of alcohols to sulfonyl chlorides involves reagents that may not be compatible with the electron-withdrawing nature of a perfluoroalkyl group or may lead to side reactions. While methods exist to convert alcohols to alkyl chlorides using sulfonyl chlorides, the reverse—forming a sulfonyl chloride from an alcohol—presents significant challenges, especially for perfluorinated substrates. wikipedia.org
Amination and Subsequent Derivatization Strategies
Alternative synthetic strategies involve the construction of the target molecule from precursors that already contain the perfluoroalkyl chain. These methods often rely on the formation of a sulfinate salt, followed by conversion to the sulfonyl chloride.
Preparation from Lithium Pentafluoroethanesulfinate
A well-documented method for the preparation of perfluoroalkanesulfonyl chlorides involves the chlorination of the corresponding perfluoroalkanesulfinate salts. google.com This two-step synthesis typically starts from a perfluoroalkyl iodide.
The general sequence is as follows:
Formation of the Sulfinate Salt: A perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) is reacted with a reducing agent and a source of sulfur dioxide, such as sodium dithionite (B78146) (Na₂S₂O₄), to form the sodium perfluoroalkanesulfinate salt. While the outline specifies the lithium salt, the synthetic principle remains the same, with sodium salts being commonly used.
Chlorination: The resulting sulfinate salt is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the perfluoroalkanesulfonyl chloride.
This two-step process has been shown to produce perfluoroalkanesulfonyl chlorides in yields ranging from 25% to 73%. google.com
Table 2: Synthesis via Sulfinate Salt
| Starting Material | Reagents | Intermediate | Reagents | Final Product | Two-Step Yield | Reference |
|---|---|---|---|---|---|---|
| Perfluoroalkyl Iodide | Na₂S₂O₄ | Sodium Perfluoroalkanesulfinate | N-Chlorosuccinimide (NCS) | Perfluoroalkanesulfonyl Chloride | 25-73% | google.com |
This pathway provides a reliable route to this compound from a readily available perfluorinated precursor like pentafluoroethyl iodide.
Sequential Chlorosulfonation and Fluorination
The formation of sulfonyl chlorides can be achieved through chlorosulfonation, a reaction that introduces a sulfonyl chloride group (-SO₂Cl) onto a substrate. semanticscholar.org For the synthesis of this compound, a hypothetical sequential route could involve the chlorosulfonation of a suitable precursor followed by fluorination.
A plausible, though not explicitly detailed, pathway could start with a partially chlorinated or hydrocarbon ethane (B1197151) derivative. This substrate would first undergo chlorosulfonation. For instance, reacting an appropriate starting material with reagents like chlorosulfonic acid can install the sulfonyl chloride functionality.
Following the introduction of the sulfonyl chloride group, the molecule would then be subjected to a comprehensive fluorination process, such as electrochemical fluorination (as described in section 2.1.2), to replace the remaining hydrogen and/or chlorine atoms on the ethyl backbone with fluorine. This would ultimately yield this compound. The efficiency of such a sequence would be highly dependent on the stability of the intermediate compounds and the conditions required for each step.
Chemical Reactivity and Transformation Mechanisms of Pentafluoroethane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions
The core of pentafluoroethane-1-sulfonyl chloride's utility in synthetic chemistry lies in its function as an electrophile in nucleophilic substitution reactions. These reactions are fundamental to introducing the pentafluoroethanesulfonyl (PfES) moiety into a wide array of organic molecules, leading to the formation of sulfonyl esters and sulfonamides.
Introduction of the Pentafluoroethanesulfonyl (PfES) Group
The pentafluoroethanesulfonyl (PfES) group, C2F5SO2-, is a highly fluorinated functional group that can impart unique properties to organic molecules, such as increased thermal and chemical stability. This compound is a key reagent for introducing this group. The strong electron-withdrawing nature of the pentafluoroethyl group makes the sulfonyl sulfur highly electrophilic and susceptible to attack by nucleophiles.
The general mechanism for nucleophilic substitution at the sulfonyl center involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride leaving group. This process can proceed through different mechanistic pathways, such as the SN2-like or the addition-elimination mechanism, depending on the nucleophile, solvent, and reaction conditions.
The introduction of the PfES group is particularly relevant in the synthesis of specialized materials, such as electrolytes for lithium-ion batteries. For instance, the anion bis(pentafluoroethanesulfonyl)imide ([N(SO2C2F5)2]⁻), a component of some advanced electrolytes, is derived from precursors containing the PfES group. researchgate.netosti.govacs.org The stability and non-nucleophilic character of the resulting imide anion are desirable properties for electrochemical applications. lookchem.com
Formation of Sulfonyl Esters and Sulfonamides
This compound readily reacts with alcohols and amines to form the corresponding sulfonyl esters and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The synthesis of sulfonate esters from this compound is a practical method for introducing the PfES group onto a molecule. A notable example is the synthesis of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate. This reaction involves the sulfonation of the corresponding phenol (B47542) with this compound in the presence of a base like pyridine (B92270) or triethylamine (B128534). To prevent the hydrolysis of the highly reactive sulfonyl chloride, the reaction is conducted under anhydrous conditions.
| Reactant 1 | Reactant 2 | Base | Product |
| 3-Methyl-4-(methylsulfanyl)phenol | This compound | Pyridine or Triethylamine | 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate |
Similarly, the reaction of this compound with primary or secondary amines affords pentafluoroethanesulfonamides. While specific examples with detailed yields for the direct reaction of this compound are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides suggests this is a feasible and expected transformation. A related synthesis of pentafluoroethanesulfonamide (B1365791) (C2F5SO2NH2) has been achieved through the amination of lithium pentafluoroethanesulfinate (C2F5SO2Li) with hydroxylamine-O-sulfonic acid (NH2OSO3H). researchgate.net
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary or Secondary Amine | N-substituted Pentafluoroethanesulfonamide |
Reactions with Unsaturated Organic Substrates
This compound can also react with unsaturated organic compounds, such as alkenes and alkynes. These reactions can proceed through various mechanisms, including annulation, radical, and ionic pathways, leading to a diverse range of functionalized products.
Annulation Reactions
Annulation reactions involving sulfonyl chlorides can lead to the formation of cyclic compounds. While specific examples of annulation reactions directly utilizing this compound are not prominently reported, the general reactivity of sulfonyl chlorides suggests potential for such transformations. These reactions often involve the initial addition of the sulfonyl chloride across a double or triple bond, followed by an intramolecular cyclization step.
Radical Reaction Pathways
Radical reactions of sulfonyl chlorides with unsaturated compounds are a valuable method for forming carbon-sulfur bonds. osti.gov These reactions are typically initiated by light, heat, or a radical initiator. The process generally involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (RSO2•). This radical can then add to an alkene or alkyne, creating a new carbon-centered radical, which can subsequently undergo further reactions.
While specific studies detailing the radical reactions of this compound are not widely available, related fluorinated sulfonyl chlorides have been shown to participate in such transformations. For instance, the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes has been reported, providing insight into the potential reactivity of highly fluorinated sulfonyl compounds. biosynth.com
Ionic Reaction Mechanisms
Under certain conditions, this compound can react with unsaturated substrates through ionic mechanisms. These reactions are often catalyzed by Lewis acids or involve polar solvents that can stabilize charged intermediates. The electrophilic sulfur of the sulfonyl chloride can be attacked by the π-electrons of an alkene or alkyne, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by the chloride ion or other nucleophiles present in the reaction mixture.
The high degree of fluorination in the pentafluoroethyl group enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to this type of addition reaction compared to non-fluorinated analogs.
Chlorosulfonylation Processes
Chlorosulfonylation is a reaction in which a sulfonyl chloride group (-SO2Cl) is introduced into a molecule. While sulfonyl chlorides, in general, are known to participate in such reactions, particularly with unsaturated compounds like alkenes and alkynes, the specific processes involving this compound are less commonly documented than its other reactive pathways. magtech.com.cn Typically, these reactions can proceed via radical or ionic mechanisms, often catalyzed by transition metals or light. magtech.com.cn For instance, copper-catalyzed systems have been shown to be effective for the chlorosulfonylation of olefins using various sulfonyl chlorides. The general transformation involves the addition of the R-SO2 and chlorine moieties across a double bond.
Sulfenylation and Arylation Reactions
This compound is not typically a reagent for sulfenylation or arylation. Sulfonyl chlorides are primarily known for sulfonylation (introducing an R-SO2 group) or, under reductive conditions, for providing an alkyl or aryl radical by cleaving the C-S bond. magtech.com.cn The term sulfenylation refers to the introduction of a sulfenyl group (R-S-), a transformation for which other reagents are more suitable. Similarly, arylation involves the formation of a carbon-carbon bond with an aromatic ring. While some sulfonyl chlorides can act as aryl sources, this is not a characteristic reaction of this compound, which is valued for its ability to introduce the pentafluoroethyl group.
Fluoroalkylation Reactions
A primary application of this compound is as a precursor to the pentafluoroethyl radical (C2F5•). This highly reactive intermediate is a powerful tool for the introduction of the C2F5 group into organic molecules, a process known as pentafluoroethylation. The generation of the C2F5 radical from this compound is typically achieved under reductive conditions, often through photoredox catalysis or by using a reducing agent.
The mechanism involves a single-electron transfer (SET) to the sulfonyl chloride, which leads to the fragmentation of the molecule, releasing the C2F5 radical, sulfur dioxide (SO2), and a chloride ion (Cl-). This desulfonylative process is a key step. Once generated, the pentafluoroethyl radical can readily add to unsaturated systems such as alkenes and alkynes, enabling the synthesis of a wide range of pentafluoroethyl-containing compounds. This reactivity is analogous to that of other perfluoroalkylsulfonyl chlorides, like trifluoromethanesulfonyl chloride, which is a well-known source of the trifluoromethyl radical.
Catalytic Applications in Organic Transformations
This compound is primarily a reagent rather than a catalyst. However, it is a crucial component in various catalytic cycles designed for organic synthesis. Its most significant role in catalysis is as a source of the pentafluoroethyl radical within photoredox and transition-metal-catalyzed reactions.
In these systems, a photocatalyst (like an iridium or ruthenium complex) or a transition metal catalyst (often based on copper) facilitates the single-electron reduction of C2F5SO2Cl, initiating the fluoroalkylation process described in section 3.2.6. nih.gov The catalyst is regenerated in a subsequent step, allowing the reaction to proceed with only a catalytic amount of the promoter. Furthermore, lithium salts derived from the corresponding sulfonamide, such as lithium bis(pentafluoroethanesulfonyl)imide (LiN(SO2C2F5)2), are used in materials science, for example, as components in electrolytes for lithium-ion batteries. nih.govnju.edu.cnacs.org
Desulfonylative Reaction Mechanisms
Desulfonylation is the critical process by which this compound acts as a fluoroalkylating agent. This reaction involves the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org For C2F5SO2Cl, this is typically a reductive process initiated by a single-electron transfer (SET) from a reducing agent, which can be a metal, an organic reductant, or a photo-excited catalyst.
The resulting radical anion [C2F5SO2Cl]•- is unstable and rapidly fragments. This fragmentation is thermodynamically driven by the formation of the highly stable gas, sulfur dioxide (SO2), and a stable chloride anion. The primary organic product of this step is the desired pentafluoroethyl radical (C2F5•), which is then trapped by a suitable substrate in the reaction mixture. Radical-mediated desulfonylation is an effective and widely used strategy for forming carbon-carbon bonds under relatively mild conditions. fiu.eduresearchgate.net
Comparative Reactivity as a Leaving Group in Substitution Reactions
When this compound reacts with a nucleophile, such as an alcohol, it forms a pentafluoroethanesulfonate ester (a "pentaflate"). The pentaflate anion (C2F5SO3−) is an exceptionally stable and effective leaving group in nucleophilic substitution reactions (SN1 and SN2). masterorganicchemistry.com
The excellent leaving group ability of the pentaflate anion stems from the strong inductive electron-withdrawing effect of the five fluorine atoms in the pentafluoroethyl group. This effect delocalizes and stabilizes the negative charge on the sulfonate oxygen atoms after it departs from the carbon center. pearson.com
Its stability and reactivity are often compared to other widely used sulfonate leaving groups. The order of leaving group ability is generally:
Triflate (CF3SO3−) > Pentaflate (C2F5SO3−) > Nonaflate (C4F9SO3−) > Tosylate (TsO−) > Mesylate (MsO−)
While triflate is slightly more reactive due to the higher electronegativity concentration on a smaller group, pentaflate is a comparably potent leaving group and is significantly more effective than common non-fluorinated sulfonates like tosylate and mesylate. masterorganicchemistry.compearson.comwikipedia.org This high reactivity makes alkyl pentaflates powerful alkylating agents, although their high reactivity also means they must be handled in the absence of nucleophiles like water. wikipedia.org
Table 1: Comparison of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Structure | Relative Reactivity | Key Features |
|---|---|---|---|---|
| Trifluoromethanesulfonate | Triflate (OTf) | CF₃SO₃⁻ | Very High | Extremely powerful leaving group due to the strong inductive effect of three fluorine atoms. wikipedia.org |
| Pentafluoroethanesulfonate | Pentaflate | C₂F₅SO₃⁻ | Very High | Comparable to triflate; highly effective due to the strong inductive effect of five fluorine atoms. |
| p-Toluenesulfonate | Tosylate (OTs) | CH₃C₆H₄SO₃⁻ | Good | Good leaving group with stability enhanced by resonance of the aromatic ring. pearson.com |
| Methanesulfonate | Mesylate (OMs) | CH₃SO₃⁻ | Good | Common and effective leaving group, but less reactive than fluorinated analogs. masterorganicchemistry.com |
Applications in Advanced Organic Synthesis
Building Block for Complex Molecule Construction
Pentafluoroethane-1-sulfonyl chloride serves as a crucial building block for the construction of complex, high-performance molecules, particularly in the field of materials science. While general-purpose building blocks are used to construct a wide variety of molecular scaffolds, the application of C₂F₅SO₂Cl is more specialized, targeting molecules where the properties of the pentafluoroethylsulfonyl group are paramount. lifechemicals.com
A prominent example of a complex molecule derived from a pentafluoroethanesulfonyl precursor is Lithium Bis(pentafluoroethanesulfonyl)imide (LiBETI) . acs.orgacs.orgacs.org This salt is a key component in advanced electrolytes for lithium-ion batteries. acs.orgnih.gov The synthesis of LiBETI, which has the structure Li⁺[N(SO₂C₂F₅)₂]⁻, necessarily involves the formation of two sulfur-nitrogen bonds, a reaction for which this compound is a logical precursor. The incorporation of two C₂F₅SO₂- groups into the imide anion results in a molecule with exceptional thermal and electrochemical stability, which is critical for the performance and safety of high-energy-density batteries. acs.org
Role in Selective Fluorination Reactions
The primary role of this compound in organic synthesis is to act as a pentafluoroethylsulfonylating agent —that is, to introduce the C₂F₅SO₂- group onto a substrate. It is not typically employed as a selective fluorinating agent for introducing individual fluorine atoms into molecules. Reagents for electrophilic or nucleophilic fluorination have different structures and mechanisms of action.
Synthesis of Advanced Intermediates
The high reactivity of the sulfonyl chloride group allows for the straightforward synthesis of various stable, advanced intermediates. This reactivity is centered on the electrophilic nature of the sulfur atom, which is readily attacked by nucleophiles.
This compound is expected to react with alcohols in the presence of a non-nucleophilic base to form pentafluoroethanesulfonate esters (pentaflates). This reaction is a standard transformation for sulfonyl chlorides. youtube.com The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. The base then removes the proton from the alcohol, and the chloride ion is eliminated, resulting in the formation of the sulfonate ester.
General Reaction for Sulfonyl Ester Formation
Although this is a fundamental reaction, specific examples detailing the synthesis of various pentafluoroethanesulfonate esters directly from the chloride are not widely documented in the provided search results.
The formation of sulfonamides via the reaction of this compound with primary or secondary amines is a robust and fundamental application. rsc.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. libretexts.org Typically, a base such as triethylamine (B128534) or pyridine (B92270), or an excess of the amine substrate itself, is used to neutralize the HCl byproduct. mnstate.educommonorganicchemistry.comyoutube.com
The reaction is generally vigorous and provides a direct route to pentafluoroethanesulfonamides. The resulting C₂F₅SO₂-N bond is very stable due to the strong electron-withdrawing nature of the C₂F₅SO₂ group.
As mentioned, the most significant application of this chemistry is in the formation of Lithium Bis(pentafluoroethanesulfonyl)imide (LiBETI) . acs.orgacs.orgnih.gov An imide can be considered a di-sulfonamide derivative of ammonia. The synthesis of LiBETI involves creating two C₂F₅SO₂-N bonds, highlighting the utility of pentafluoroethanesulfonyl precursors in constructing complex sulfonamide-type structures for advanced materials. acs.orgnih.gov
Table 1: Key Reactions of this compound
| Reaction Type | Nucleophile | Product Class | General Equation |
|---|---|---|---|
| Esterification | Alcohol (R-OH) | Sulfonate Ester | C₂F₅SO₂Cl + R-OH → C₂F₅SO₂-OR + HCl |
| Sulfonamidation | Amine (R-NH₂) | Sulfonamide | C₂F₅SO₂Cl + R-NH₂ → C₂F₅SO₂-NHR + HCl |
This compound is a reagent for preparing pentafluoroethylsulfonylated derivatives, not perfluoroethylated derivatives. It selectively introduces the entire C₂F₅SO₂- group. The products, such as the sulfonamides and sulfonate esters discussed above, are derivatives that contain the pentafluoroethylsulfonyl moiety.
Contributions to Heterocyclic Compound Synthesis (e.g., Pyrazole (B372694) Derivatives)
Sulfonamides are a common structural motif in a vast array of biologically active heterocyclic compounds and are often used as key intermediates in their synthesis. However, a review of available research did not yield specific examples of this compound being used in the direct synthesis of pyrazole derivatives or other specific heterocyclic systems. mdpi.com While it is synthetically plausible to incorporate a pentafluoroethanesulfonamide (B1365791) into a heterocyclic framework, dedicated studies focusing on this application with pyrazoles were not identified.
Role in Materials Science and Polymer Chemistry
Precursor in the Synthesis of Low-Energy Fluoropolymers
Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are a direct result of the strong carbon-fluorine bonds within their structure. Pentafluoroethane-1-sulfonyl chloride serves as a potential precursor for creating new types of fluoropolymers. The introduction of the pentafluoroethanesulfonyl (C2F5SO2) group into a polymer backbone can impart specific desirable properties.
Integration into Novel Functional Materials Development
The integration of the pentafluoroethanesulfonyl group into new materials is a key area of research, particularly in the development of advanced electrolytes for energy storage devices. The resulting compounds often exhibit high thermal and electrochemical stability, which are critical for applications like lithium-ion batteries. oup.com
New hydrophobic ionic liquids have been synthesized using the (fluorosulfonyl)(pentafluoroethanesulfonyl)imide (FPFSI) anion, which is derived from pentafluoroethanesulfonyl precursors. researchgate.net These ionic liquids display low melting points, low viscosity, good thermal stability, and wide electrochemical windows, making them promising electrolyte materials for lithium and lithium-ion batteries. researchgate.net The asymmetric nature of the FPFSI anion, compared to its symmetric counterparts, can help to prevent crystallization and lower the melting point of the ionic liquids, which is advantageous for electrolyte performance. researchgate.net
Research on (Fluorosulfonyl)(pentafluoroethanesulfonyl)imide and Alkali Salts
Significant research has been conducted on the synthesis and characterization of (fluorosulfonyl)(pentafluoroethanesulfonyl)imide (H[FPFSI]) and its corresponding alkali salts. oup.comresearchgate.netoup.com An effective preparation method involves the amination of lithium pentafluoroethanesulfinate to produce C2F5SO2NH2. researchgate.netoup.com This intermediate is then converted to H[FPFSI] through sequential chlorosulfonation and subsequent fluorination. researchgate.netoup.com
The alkali salts of FPFSI, such as lithium, sodium, potassium, rubidium, and cesium salts, have been synthesized and their properties investigated. oup.com The lithium and sodium salts are typically prepared through a metathesis reaction, while the other alkali salts can be prepared by neutralizing the H[FPFSI] acid. oup.com These salts, particularly the lithium salt (Li[FPFSI]), are of great interest as electrolytes for lithium-ion batteries due to their desirable properties. oup.com Research has shown that these FPFSI-based ionic liquids are potential candidates for creating novel lithium-ion conducting plastic crystals or neat alkali-based ionic liquid electrolytes. oup.com
Analytical and Spectroscopic Investigations Methodological Focus
Methodological Approaches for Structural Elucidation of Derived Compounds
The structural elucidation of compounds derived from pentafluoroethane-1-sulfonyl chloride, such as pentafluoroethanesulfonamides and pentafluoroethanesulfonic esters, relies on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the newly formed derivatives.
Key analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for characterizing the structure of organic molecules. ¹⁹F NMR is particularly crucial for derivatives of this compound due to the presence of the pentafluoroethyl group. The chemical shifts, coupling constants, and integration patterns in the NMR spectra provide definitive evidence for the formation of the desired derivative and can be used to confirm the site of derivatization.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for determining the molecular weight and fragmentation patterns of the derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the molecule, further confirming its identity. unl.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For instance, the formation of a sulfonic ester or a sulfonamide from this compound can be confirmed by the appearance of characteristic absorption bands for the S=O and C-S-O or S-N bonds.
The combination of these techniques provides a comprehensive and unambiguous structural assignment for the derivatives of this compound.
Strategies for Chemical Derivatization to Enhance Analytical Performance
Chemical derivatization is a technique used to convert an analyte into a product that has properties more amenable to a particular analytical method. google.com For compounds containing active hydrogen atoms, such as amines and phenols, derivatization with this compound can significantly improve their analytical performance, particularly in chromatographic and spectrometric analyses. ddtjournal.com The pentafluoroethylsulfonyl group introduces desirable properties to the analyte molecule.
This compound can react with hydroxyl groups of phenols and alcohols to form stable sulfonic esters (pentafluoroethanesulfonates). This derivatization strategy is particularly advantageous for several reasons:
Increased Volatility: The resulting sulfonic esters are often more volatile than the parent phenols or alcohols, making them suitable for analysis by Gas Chromatography (GC). sigmaaldrich.com
Enhanced Thermal Stability: Derivatization can increase the thermal stability of the analyte, preventing decomposition in the hot GC injector or column. sigmaaldrich.com
Introduction of a Fluorinated Tag: The pentafluoroethyl group serves as a powerful electrophoric tag, making the derivative highly sensitive to detection by Electron Capture Detection (ECD) in GC. ECD is a highly sensitive detector for electrophilic compounds, and the presence of five fluorine atoms significantly enhances the detector's response.
Improved Chromatographic Behavior: Derivatization can reduce the polarity of the analytes, leading to more symmetrical peak shapes and better resolution in reversed-phase High-Performance Liquid Chromatography (HPLC). researchgate.net
The general reaction for the derivatization of a phenol (B47542) with this compound to form a sulfonic ester is as follows:
C₂F₅SO₂Cl + R-OH → C₂F₅SO₂OR + HCl
Where R-OH represents a phenolic or alcoholic compound.
The derivatives of this compound are well-suited for analysis by a range of chromatographic and spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): The volatile and thermally stable sulfonic esters and sulfonamides can be readily separated and identified using GC-MS. The mass spectra of these derivatives will show characteristic fragmentation patterns, including ions corresponding to the pentafluoroethylsulfonyl moiety, which can be used for selective identification and quantification.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile analytes, HPLC is the method of choice. nih.gov Derivatization with this compound can enhance the detectability of analytes by introducing a chromophore or a group that can be ionized efficiently in an electrospray ionization (ESI) source for LC-MS analysis. ddtjournal.comacademicjournals.org The use of UV or fluorescence detectors can also be more effective after derivatization. nih.gov
The table below summarizes the analytical techniques and their applicability to the analysis of derivatives of this compound.
| Analytical Technique | Derivative Type | Key Advantages |
| GC-ECD | Sulfonic Esters, Sulfonamides | High sensitivity due to the electrophoric nature of the pentafluoroethyl group. |
| GC-MS | Sulfonic Esters, Sulfonamides | Provides structural information and allows for selective detection based on characteristic fragment ions. |
| HPLC-UV | Sulfonic Esters, Sulfonamides | Useful if the parent analyte lacks a strong chromophore; the sulfonyl group can provide some UV absorbance. |
| LC-MS/MS | Sulfonic Esters, Sulfonamides | High selectivity and sensitivity, applicable to a wide range of analytes, including those that are not volatile. ddtjournal.com |
Computational and Theoretical Studies
Quantum Chemical Calculations of Pentafluoroethane-1-sulfonyl Chloride and its Derivatives
There are no specific quantum chemical calculations for this compound reported in the available scientific literature. Such calculations, were they to be performed, would likely involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Data from these calculations, such as bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges, would provide a fundamental understanding of the molecule's structure and electronic distribution.
Table 7.1.1: Hypothetical Data Table of Calculated Properties for this compound
| Property | Calculation Method | Hypothetical Value |
| C-S Bond Length | DFT (B3LYP/6-31G) | Data not available |
| S-Cl Bond Length | DFT (B3LYP/6-31G) | Data not available |
| O=S=O Bond Angle | DFT (B3LYP/6-31G) | Data not available |
| Dipole Moment | DFT (B3LYP/6-31G) | Data not available |
| NBO Charge on S | DFT (B3LYP/6-31G) | Data not available |
| NBO Charge on Cl | DFT (B3LYP/6-31G) | Data not available |
This table is for illustrative purposes only, as no published data exists.
Investigation of Reaction Mechanisms through Computational Modeling
The investigation of reaction mechanisms involving this compound through computational modeling has not been documented. Theoretical studies in this area would be invaluable for understanding its reactivity towards nucleophiles, its potential for radical reactions, and the mechanisms of its decomposition. Techniques such as transition state theory calculations could elucidate the energy barriers and reaction pathways for various transformations.
Analysis of Structure-Reactivity Relationships in Organofluorine Sulfonyl Chlorides
While general structure-reactivity relationships for organofluorine sulfonyl chlorides can be inferred from the broader literature, a specific analysis centered on this compound is lacking. Such a study would computationally compare a series of fluoroalkylsulfonyl chlorides to understand how the degree and position of fluorination affect the reactivity of the sulfonyl chloride group. This would involve correlating calculated properties (e.g., LUMO energy, partial atomic charges) with experimentally observed reaction rates.
Theoretical Prediction of Novel Reactivity Pathways
There are no theoretical predictions of novel reactivity pathways specifically for this compound in the current body of scientific literature. The high electronegativity of the pentafluoroethyl group is expected to significantly influence the electrophilicity of the sulfur atom, potentially leading to unique reactivity compared to non-fluorinated or less-fluorinated analogs. Computational exploration could uncover new, synthetically useful reactions, but this research has yet to be undertaken.
Future Research Directions and Perspectives in Pentafluoroethane 1 Sulfonyl Chloride Chemistry
Development of Greener Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant hazardous waste. Future research is increasingly focused on developing environmentally benign synthetic pathways. The key strategies revolve around the use of safer reagents, alternative solvents, and more efficient reaction protocols like one-pot syntheses.
A primary area of research is the replacement of conventional chlorinating agents with greener alternatives. For instance, methods using Oxone in conjunction with potassium chloride (KCl) in an aqueous medium are being explored for the synthesis of various sulfonyl chlorides. rsc.org This approach avoids the use of corrosive and hazardous reagents, with water being the only solvent. rsc.org Another promising direction is the synthesis from more stable and readily available precursors like thiols and disulfides, which can undergo oxyhalogenation in water to produce sulfonyl chlorides. sci-hub.se
Furthermore, mild, two-step syntheses starting from perfluoroalkyl iodides have been developed. researchgate.net This process involves the reaction of the iodide with sodium dithionite (B78146) to form a sodium perfluoroalkanesulfinate salt, which is then converted to the target sulfonyl chloride using N-chlorosuccinimide (NCS). researchgate.net This method avoids harsh conditions and offers a more controlled reaction pathway.
Future work will likely focus on adapting these greener principles specifically for the industrial-scale production of Pentafluoroethane-1-sulfonyl chloride, optimizing reaction conditions to maximize yield and minimize environmental impact.
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Strategies for Sulfonyl Chlorides
| Feature | Traditional Synthetic Routes | Emerging Greener Routes |
| Starting Materials | Often relies on less stable or hazardous precursors. | Utilizes more stable and available compounds like thiols, disulfides, or perfluoroalkyl iodides. sci-hub.seresearchgate.net |
| Reagents | Use of harsh chlorinating agents (e.g., chlorosulfonic acid). rsc.org | Employs safer, solid reagents like Oxone and N-chlorosuccinimide. rsc.orgresearchgate.net |
| Solvents | Often requires volatile organic solvents. | Prioritizes the use of water as a reaction medium. rsc.orgsci-hub.se |
| Waste Profile | Generates significant amounts of acidic and hazardous waste. | Reduces waste by using recyclable catalysts and benign solvents, leading to cleaner waste streams. sci-hub.se |
| Reaction Conditions | Can require extreme temperatures and pressures. | Often proceeds under mild, ambient temperature conditions. researchgate.net |
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems is set to revolutionize the utility of this compound, enabling its use in complex molecular constructions under mild conditions. A major frontier in this area is photoredox catalysis. Visible-light-mediated reactions, often employing catalysts like eosin (B541160) Y or iridium-based complexes, can activate otherwise inert chemical bonds. researchgate.net Research into using such photocatalytic systems to generate radicals from this compound could unlock new pathways for perfluoroalkylation reactions.
Transition metal catalysis also presents significant opportunities. For example, palladium-catalyzed reactions, such as sulfonylative couplings, have been demonstrated for related compounds. researchgate.net Adapting these methods to use this compound as a coupling partner could provide a direct route to complex molecules containing the C2F5SO2- group. Similarly, copper-catalyzed reactions are being investigated for the synthesis of sulfonate esters from sulfinate intermediates, a process that could be adapted for derivatives of this compound. chemistryviews.org
Future research will likely explore a broader range of catalysts, including earth-abundant metals and organocatalysts, to activate the S-Cl bond in this compound. The goal is to develop highly selective and efficient catalytic cycles that use this compound as a versatile building block for synthesizing high-value chemicals.
Expansion into Emerging Areas of Fluorine Chemistry
The unique properties conferred by the pentafluoroethanesulfonyl group make it a highly desirable moiety in various high-technology fields. The most prominent emerging application for derivatives of this compound is in energy storage, specifically in advanced lithium-ion batteries.
Lithium bis(pentafluoroethanesulfonyl)imide (LiN(SO2C2F5)2), also known as LiBETI, is a salt derived directly from this compound. acs.org It is being investigated as a safer and more stable alternative to the commonly used lithium hexafluorophosphate (B91526) (LiPF6) in battery electrolytes. acs.orgacs.org LiBETI and its close analogue, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), offer superior thermal and hydrolytic stability, which is crucial for developing safer, high-voltage, and long-lasting lithium-ion batteries. nih.govlbl.gov Future research will focus on optimizing electrolyte formulations containing these imide-based salts, often in combination with fluorinated carbonate co-solvents, to enhance ionic conductivity and improve the stability of the electrode-electrolyte interface, particularly for high-energy applications like electric vehicles. nih.govyoutube.comtargray.com
Beyond batteries, this compound serves as a precursor for low-energy fluoropolymers and other advanced materials. biosynth.comcymitquimica.com Its derivatives are also used in the synthesis of specialized agrochemicals and have potential in pharmaceuticals, where the C2F5SO2- group can be used as a bioisostere to improve the metabolic stability and efficacy of drug candidates. chemicalbook.com
Table 2: Emerging Applications of this compound Derivatives
| Application Area | Specific Derivative/Use | Key Research Goal |
| Energy Storage | Lithium bis(pentafluoroethanesulfonyl)imide (LiBETI) as an electrolyte salt. acs.orgacs.org | Developing safer, high-voltage, and thermally stable lithium-ion batteries. nih.govyoutube.com |
| Advanced Polymers | Precursor for fluoropolymers. cymitquimica.com | Creating materials with high thermal resistance, chemical inertness, and low surface energy. |
| Agrochemicals | Synthesis of pesticidally active pyrazole (B372694) derivatives. chemicalbook.com | Improving the potency and stability of active ingredients. |
| Pharmaceuticals | Introduction of the C2F5SO2- group into drug candidates. | Enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules. |
Advanced Computational Studies for Rational Design
Computational chemistry is becoming an indispensable tool for accelerating research and development in fluorine chemistry. Advanced computational methods, particularly Density Functional Theory (DFT), provide deep insights into the structure, reactivity, and properties of molecules like this compound, guiding experimental work.
DFT calculations can be used to model reaction mechanisms, predict the selectivity of catalytic transformations, and understand the stability of intermediates. researchgate.net For example, computational studies have been used to elucidate why certain isomers are favored in reactions involving similar SF5-containing compounds by analyzing the energetics of transition states. researchgate.net This predictive power allows for the rational design of catalysts and reaction conditions, saving significant time and resources in the lab.
Furthermore, computational methods like Hirshfeld surface analysis can be employed to understand and quantify the noncovalent interactions of sulfonyl chlorides and their derivatives in the solid state. chemistryviews.org This is crucial for crystal engineering and designing materials with specific properties. For applications in battery electrolytes, quantum chemistry calculations are used to predict the dissociation of lithium salts in different solvents, a key factor influencing ionic conductivity. lbl.gov Molecular dynamics simulations can further model the behavior of ions at the electrode surface, aiding in the design of more stable electrolyte systems. rsc.org
Future research will increasingly integrate these advanced computational studies to create a predictive framework for the chemistry of this compound, from designing greener synthetic routes to engineering the properties of the final materials.
Q & A
Q. What are the recommended methods for synthesizing and characterizing pentafluoroethane-1-sulfonyl chloride in laboratory settings?
Synthesis of fluorinated sulfonyl chlorides typically involves fluorination of precursor sulfonic acids or thiols using agents like sulfur tetrafluoride (SF₄) or electrochemical fluorination. For characterization, nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) is critical to confirm fluorination patterns and structural integrity. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) can verify purity and molecular weight. Safety protocols for handling volatile fluorinated intermediates, such as using inert atmospheres and corrosion-resistant equipment, should align with guidelines for analogous sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) .
Q. How should researchers safely handle this compound in laboratory experiments?
Due to its high reactivity and potential toxicity, strict safety measures are required:
- Containment : Use fume hoods and sealed reaction systems to prevent inhalation or exposure to moisture, which may hydrolyze the compound into corrosive byproducts.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : Store under anhydrous conditions (e.g., molecular sieves) in glass or fluoropolymer containers. Reference safety protocols for sulfonyl chlorides, which emphasize avoiding contact with water and incompatible solvents .
Advanced Research Questions
Q. What analytical techniques are optimal for detecting trace degradation products of this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for polar degradation products (e.g., sulfonic acids). For volatile intermediates, headspace GC-MS coupled with solid-phase microextraction (SPME) improves sensitivity. Isotopic labeling (e.g., ¹³C or ¹⁸O) can track transformation pathways, while ion chromatography quantifies inorganic fluoride release. These methods align with environmental studies on perfluorinated compounds (PFCs), which highlight the persistence of sulfonic acid derivatives .
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Discrepancies may arise from differences in experimental design (e.g., solvent systems, temperature). To address this:
- Controlled Hydrolysis Studies : Conduct kinetic experiments in buffered aqueous solutions (pH 2–12) at 25°C, monitoring hydrolysis via ¹⁹F NMR or ion-selective electrodes for fluoride.
- Computational Modeling : Density functional theory (DFT) can predict reaction pathways and transition states for acid/base-catalyzed degradation.
- Cross-Validation : Compare results with structurally similar PFCs, such as perfluorooctanesulfonyl chloride, which exhibit pH-dependent stability trends .
Q. What strategies mitigate interference from co-eluting fluorinated compounds during chromatographic analysis of this compound?
- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) to separate sulfonyl chlorides from nonpolar PFCs.
- Mass Spectrometry Parameters : Employ multiple reaction monitoring (MRM) with unique precursor/product ion pairs (e.g., m/z transitions specific to the sulfonyl chloride group).
- Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) removes interfering ions. These methods are adapted from environmental analyses of polyfluoroalkyl substances (PFAS) .
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles (e.g., D₂O vs. H₂O) to identify rate-determining steps.
- In Situ Spectroscopy : Raman or IR spectroscopy monitors intermediate formation (e.g., sulfonate esters).
- Computational Studies : Transition-state modeling (e.g., Gaussian software) evaluates steric and electronic effects of the pentafluoroethyl group on reaction barriers. This approach parallels studies on ethanesulfonyl fluorides .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported fluorination efficiencies during synthetic scale-up?
- Process Optimization : Use design of experiments (DoE) to evaluate variables (e.g., temperature, fluorinating agent stoichiometry).
- In-Line Analytics : Implement real-time FTIR or Raman to monitor reaction progress and adjust parameters dynamically.
- Benchmarking : Compare results with fluorination protocols for nonafluoro-1-butanesulfonic acid derivatives, which require precise control of anhydrous conditions .
Q. What validation criteria ensure reproducibility in environmental fate studies of this compound?
- Reference Standards : Use isotopically labeled internal standards (e.g., ¹³C-pentafluoroethane-1-sulfonyl chloride) to correct for matrix effects.
- Interlaboratory Comparisons : Participate in round-robin testing to harmonize methodologies.
- Quality Controls : Include blanks, spikes, and duplicates to assess recovery rates and limit of detection (LOD). These practices are endorsed in PFAS environmental monitoring frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
